molecular formula C9H12O2 B1218936 3,5-Dimethoxytoluene CAS No. 4179-19-5

3,5-Dimethoxytoluene

Cat. No. B1218936
CAS RN: 4179-19-5
M. Wt: 152.19 g/mol
InChI Key: RIZBLVRXRWHLFA-UHFFFAOYSA-N
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Description

3,5-Dimethoxytoluene (DMT) is a methoxylated phenolic derivative . It is reported to be one of the main constituents of the floral volatiles in different rose varieties . It has a molecular formula of C9H12O2 and a molecular weight of 152.19 .


Synthesis Analysis

DMT has been biosynthesized from orcinol by two successive methylation catalyzed by O-methyltransferases (OMTs) . An expressed sequence tag approach was used to identify four highly similar O-methyltransferase sequences expressed specifically in petals and anthers .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethoxytoluene is represented by the SMILES string COc1cc(C)cc(OC)c1 . The InChI key for this compound is RIZBLVRXRWHLFA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethoxytoluene are as follows :

Scientific Research Applications

Organic Synthesis

3,5-Dimethoxytoluene: is utilized as an organic building block in the synthesis of complex molecules. It serves as a precursor in the synthesis of 3,5-dimethoxybenzoic acid through oxidation processes . Additionally, it’s used to produce 2-methoxy-6-methyl-1,4-benzoquinone , a compound of interest for its potential use in pharmaceuticals and dyes, via catalytic oxidation with hydrogen peroxide and methyltrioxorhenium in dimethyl carbonate .

Pharmaceutical Research

In pharmaceutical research, 3,5-Dimethoxytoluene is explored for its potential as a precursor in drug synthesis. Its derivatives are being studied for their therapeutic properties and roles in creating active pharmaceutical ingredients .

Material Science

The compound’s role in material science is significant due to its involvement in the synthesis of materials with specific properties. For instance, its derivatives are used in creating polymers and materials that require specific aromatic structures for their functionality .

Analytical Chemistry

3,5-Dimethoxytoluene: is used in analytical chemistry as a standard for calibrating instruments and verifying the accuracy of analytical methods. Its well-defined physical and chemical properties make it suitable for use in spectroscopy and chromatography .

Environmental Science

In environmental science, the compound’s derivatives are studied for their impact on environmental systems. Researchers are interested in understanding how these compounds behave in the environment, their breakdown processes, and their potential use in environmental remediation .

Industrial Applications

Industrially, 3,5-Dimethoxytoluene is used in the manufacture of fragrances and flavors due to its presence in the floral volatiles of different rose varieties. It’s also involved in the production of industrial chemicals where specific aromatic compounds are required .

Safety and Hazards

3,5-Dimethoxytoluene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . In case of contact, immediate medical assistance is advised .

Mechanism of Action

3,5-Dimethoxytoluene is a methoxylated phenolic derivative that plays a significant role in the scent profile of many rose varieties . This article aims to provide a comprehensive overview of the mechanism of action of 3,5-Dimethoxytoluene, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the result of its action, and the influence of environmental factors on its action.

Mode of Action

It is known that the compound is synthesized from orcinol through two successive methylation reactions . These reactions are catalyzed by O-methyltransferases , enzymes that transfer a methyl group from S-adenosyl methionine to their substrate.

Biochemical Pathways

The biosynthesis of 3,5-Dimethoxytoluene involves the methylation of orcinol, a process catalyzed by O-methyltransferases . This pathway leads to the production of 3,5-Dimethoxytoluene, a major scent component in many hybrid roses .

Result of Action

The molecular and cellular effects of 3,5-Dimethoxytoluene’s action are primarily related to its role as a scent compound. It contributes to the characteristic “tea aroma” scent of many rose varieties . .

properties

IUPAC Name

1,3-dimethoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-4-8(10-2)6-9(5-7)11-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZBLVRXRWHLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8063339
Record name 3,5-Dimethoxytoluene
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

4179-19-5
Record name 3,5-Dimethoxytoluene
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Record name 3,5-Dimethoxytoluene
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Record name 3,5-Dimethoxytoluene
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Record name Benzene, 1,3-dimethoxy-5-methyl-
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Record name 3,5-Dimethoxytoluene
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Synthesis routes and methods I

Procedure details

Commercially available orcinol (5.77 g) was dissolved in acetonitrile (200 ml), dimethyl sulfate (8.47 ml) and potassium carbonate (12.3 g) were added, and the admixture was refluxed for 2.5 hours. The reaction mixture was poured into ice water and partitioned with chloroform, and the chloroform layer was dried with anhydrous magnesium sulfate. The solvent was removed by reduced-pressure distillation, and the resulting residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (5/1) to obtain 5.04 g of the title compound (yield: 82%).
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.47 mL
Type
reactant
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

In contrast cyclohexane-1,3-dione (R2 to R4 are H), for example, can be converted in 76% yield, to 1,3-dimethoxybenzene of type Ic over a Cu2O/thionyl chloride catalyst in methanolic solution. A 60% yield of 1,3-dimethoxy-5-methyl-benzene is obtained as the main product from 5-methyl-cyclohexane-1,3-dione under the same conditions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cu2O thionyl chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.